![molecular formula C27H28N2O3 B2624080 N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-(3-phenoxyphenyl)propanamide CAS No. 2415633-97-3](/img/structure/B2624080.png)
N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-(3-phenoxyphenyl)propanamide
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Overview
Description
N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-(3-phenoxyphenyl)propanamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly referred to as "compound 1" and belongs to the class of benzylidene derivatives.
Mechanism of Action
The exact mechanism of action of compound 1 is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and cancer pathways. It has been shown to inhibit the activity of COX-2, which is an enzyme that is responsible for the production of prostaglandins that cause inflammation.
Biochemical and Physiological Effects:
Compound 1 has been shown to exhibit significant biochemical and physiological effects in various in vitro and in vivo models. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to inhibit the proliferation and migration of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using compound 1 in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its poor solubility in water and its instability under certain conditions.
Future Directions
There are several future directions for the research on compound 1. One potential direction is to explore its potential as a therapeutic agent for the treatment of various inflammatory diseases, such as arthritis and inflammatory bowel disease. Another direction is to investigate its potential as a chemotherapeutic agent for the treatment of various types of cancer. Additionally, further studies are needed to elucidate its exact mechanism of action and to optimize its pharmacokinetic properties.
Synthesis Methods
The synthesis of compound 1 involves the reaction of 3-phenoxybenzaldehyde and N-benzyl-3-oxo-1-pyrrolidinecarboxamide in the presence of a catalyst. The reaction proceeds through a series of intermediate steps, and the final product is obtained through purification and isolation.
Scientific Research Applications
Compound 1 has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit significant anti-inflammatory and anti-cancer activities. In addition, it has also been shown to possess anticonvulsant, analgesic, and antidepressant properties.
properties
IUPAC Name |
N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-(3-phenoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O3/c1-20(23-11-8-14-25(16-23)32-24-12-6-3-7-13-24)27(31)28-17-22-15-26(30)29(19-22)18-21-9-4-2-5-10-21/h2-14,16,20,22H,15,17-19H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCHQRLNCOCMOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)NCC3CC(=O)N(C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-(3-phenoxyphenyl)propanamide |
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